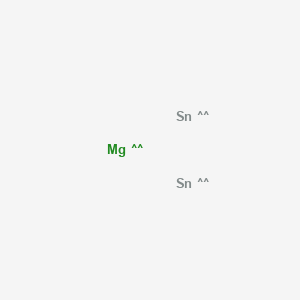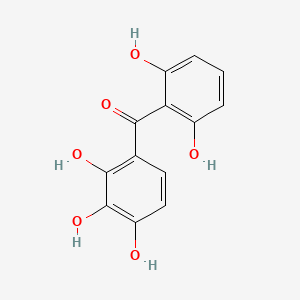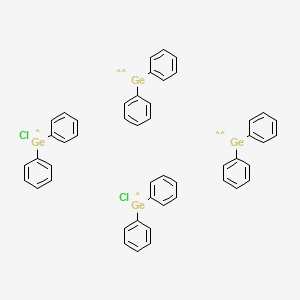![molecular formula C23H20O5 B14307910 5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde CAS No. 110318-82-6](/img/structure/B14307910.png)
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde is a complex organic compound with the molecular formula C23H20O5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde typically involves a multi-step process. One common method starts with the preparation of azulene building blocks from readily available aryl-substituted cyclopentadiene and ortho-haloaryl aldehyde. This is followed by dehydration condensation and palladium-catalyzed C-H coupling .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of advanced catalytic systems and continuous flow reactors could enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of organic electronic materials and other advanced materials
Wirkmechanismus
The mechanism of action of 5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution. This process typically involves the formation of a sigma-bond to the aromatic ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzo[e,g]azulene
- Benzo[1,2-f: 5,4-f’]diazulene
- Benzo[1,2-f: 4,5-f’]diazulene
- Naphtho[2,3-f: 6,7-f’]diazulene
Uniqueness
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of organic electronic materials and other advanced applications .
Eigenschaften
CAS-Nummer |
110318-82-6 |
|---|---|
Molekularformel |
C23H20O5 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
11,18-bis(methoxymethoxy)tetracyclo[8.8.0.02,8.012,17]octadeca-1,3,5,7,9,11,13,15,17-nonaene-9-carbaldehyde |
InChI |
InChI=1S/C23H20O5/c1-25-13-27-22-17-10-6-7-11-18(17)23(28-14-26-2)21-19(12-24)15-8-4-3-5-9-16(15)20(21)22/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
LMAQEXXBTKYUEN-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C2C=CC=CC2=C(C3=C(C4=CC=CC=CC4=C31)C=O)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)




![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)
![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)






